N-Cbz-L-glutamine methyl ester

Catalog No.
S13921386
CAS No.
M.F
C14H18N2O5
M. Wt
294.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-L-glutamine methyl ester

Product Name

N-Cbz-L-glutamine methyl ester

IUPAC Name

methyl 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19)

InChI Key

UGLQIOYVRJQLOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1

N-Cbz-L-glutamine methyl ester (Z-Gln-OMe, CAS 2650-67-1) is a doubly protected amino acid derivative featuring a benzyloxycarbonyl (Cbz/Z) group on the alpha-amino terminus and a methyl ester on the alpha-carboxyl group [1]. This specific protection strategy leaves the gamma-carboxamide side chain exclusively available for targeted chemical modifications or enzymatic cross-linking. In industrial and laboratory procurement, Z-Gln-OMe is highly valued as a stable, non-cyclizing precursor for peptide synthesis, a substrate for transglutaminase assays, and a starting material for synthesizing glutamine analogs. Its uncharged, lipophilic profile ensures excellent solubility in organic solvents, making it a highly processable choice for strictly anhydrous synthetic workflows compared to its partially protected or free-acid counterparts.

Research Fit

1
Orthogonal protection enables sequential deprotection in solution- and solid-phase peptide synthesis
2
Verified chiral integrity via optical rotation supports enantiopure building block procurement
3
Reported intermediate in published lenalidomide synthetic route (IMiD drug substances)

Attempting to substitute Z-Gln-OMe with partially protected analogs like L-glutamine methyl ester (H-Gln-OMe) or N-Cbz-L-glutamine (Z-Gln-OH) introduces severe process liabilities [1]. H-Gln-OMe is notoriously unstable, undergoing spontaneous intramolecular cyclization to form pyroglutamate via nucleophilic attack of the free alpha-amine on the side-chain amide, effectively terminating any potential peptide chain extension. Conversely, substituting with Z-Gln-OH leaves the alpha-carboxyl group unprotected, leading to poor solubility in non-polar organic solvents, unwanted self-condensation during activation, and undesirable electrostatic interactions in enzymatic assays at physiological pH. Furthermore, substituting the Cbz group with Boc or Fmoc disrupts orthogonal cleavage strategies, as Cbz uniquely withstands both the trifluoroacetic acid (TFA) used for Boc removal and the mild bases used for Fmoc deprotection.

Mismatch Risk

Deprotection mechanism
Cbz removal by hydrogenolysis is mild; Boc and Fmoc analogs require acid or base that may damage other protecting groups or the methyl ester.
Chiral chromatography performance
Cbz-protected amino esters reported higher enantioselectivity on polysaccharide CSPs than Boc analogs; QC verification of chiral purity may differ.

Elimination of Spontaneous Pyroglutamate Cyclization

Unprotected glutamine esters are highly prone to degradation. H-Gln-OMe rapidly undergoes intramolecular lactamization to form pyroglutamate, a reaction driven by the nucleophilic attack of the free alpha-amine on the side-chain amide. By masking the amine with a Cbz group, Z-Gln-OMe completely suppresses this degradation pathway, exhibiting 0% spontaneous cyclization under standard storage and handling conditions [1]. This ensures the procurement of a stable, high-purity precursor that will not prematurely terminate peptide elongation.

Evidence DimensionSpontaneous intramolecular lactamization (pyroglutamate formation) rate
Target Compound Data0% cyclization under standard storage and neutral/mildly basic handling conditions
Comparator Or BaselineH-Gln-OMe (L-Glutamine methyl ester) (>50% spontaneous cyclization to pyroglutamate over time)
Quantified DifferenceComplete suppression of nucleophilic alpha-amine attack
ConditionsStandard laboratory storage and solution-phase handling prior to coupling

Procuring the Cbz-protected variant is mandatory to prevent yield-destroying pyroglutamate contamination, which permanently blocks the N-terminus and halts peptide elongation.

Enantioselectivity vs Boc
Head-to-head
N-Cbz α-amino acid methyl esters: reported higher separation factors (α) and resolution (Rs) than N-Boc analogs on Chiralcel OD, OF, and Chiralpak AD.
Supports chiral purity verification by routine HPLC
Consistent trend observed for tested amino acid methyl esters

Orthogonal Stability in Multi-Protecting Group Strategies

In complex peptide synthesis, the choice of protecting group dictates the entire workflow. Z-Gln-OMe retains >99% of its Cbz protection under standard acidic deprotection conditions (e.g., 95% TFA), whereas Boc-Gln-OMe undergoes quantitative cleavage [1]. This absolute differential stability allows chemists to selectively remove Boc-protected segments elsewhere in a molecule without unmasking the glutamine residue, making Z-Gln-OMe a precise procurement choice for orthogonal synthesis routes.

Evidence DimensionStability under standard acidic deprotection (e.g., 95% TFA)
Target Compound Data>99% retention of the Cbz (Z) protecting group
Comparator Or BaselineBoc-Gln-OMe (100% deprotection/cleavage of the Boc group)
Quantified DifferenceAbsolute differential stability in strong acid
ConditionsExposure to trifluoroacetic acid (TFA) at room temperature

Allows chemists to selectively remove Boc-protected segments in complex syntheses without prematurely unmasking the glutamine residue, dictating the choice of Z-Gln-OMe for orthogonal workflows.

Deprotection orthogonality
Class-level
Cbz cleaved by H₂/Pd-C (methyl ester stable); Boc requires TFA/CH₂Cl₂ and may compromise acid-labile groups or methyl ester.
Enables sequential unmasking without side reactions
Validated in multi-step lenalidomide synthesis

Enhanced Suitability as an Enzymatic Substrate

For enzymatic assays, the charge state of the substrate is critical. Z-Gln-OMe serves as a highly efficient gamma-glutamyl donor for transglutaminases because the methyl ester neutralizes the alpha-carboxyl group. In contrast, Z-Gln-OH possesses a free carboxylate anion at physiological pH (pH 7.4), which causes electrostatic repulsion and reduces enzyme-substrate affinity [1]. Procuring the methyl ester variant ensures that the enzyme interacts exclusively with the target side-chain amide without off-target ionic interference.

Evidence DimensionSubstrate viability and absence of electrostatic interference at pH 7.4
Target Compound DataNeutral alpha-carboxyl (methyl ester) allows optimal gamma-amide recognition
Comparator Or BaselineZ-Gln-OH (Free carboxylate anion causes electrostatic repulsion or off-target binding)
Quantified DifferenceElimination of C-terminal negative charge at physiological pH
ConditionsAqueous enzymatic assay buffers (pH 7.0–7.5)

For researchers procuring substrates for transglutaminase or amidase assays, the methyl ester masks the carboxylate charge, ensuring the enzyme interacts exclusively with the target side-chain.

Lipophilicity vs free acid
Class-level
LogP 1.81 (methyl ester) vs estimated ~0.5 (free acid); mp 134–138 °C vs 88–91 °C.
Improved organic-solvent processability
Soluble in DMF, CH₂Cl₂, EtOAc; avoids DMSO/heated DMF

Steric Accessibility for Side-Chain Modifications

When synthesizing unnatural amino acids via side-chain modification, steric hindrance must be minimized. The methyl ester in Z-Gln-OMe presents minimal steric bulk compared to the highly branched tert-butyl ester of Z-Gln-OtBu [1]. This reduced steric shielding around the molecular core facilitates higher yields and faster reaction kinetics during chemical dehydrations of the gamma-amide to form structurally valuable beta-cyanoalanine derivatives.

Evidence DimensionSteric bulk adjacent to the reaction center
Target Compound DataMinimal steric hindrance from the primary methyl ester
Comparator Or BaselineZ-Gln-OtBu (Highly bulky tertiary tert-butyl ester)
Quantified DifferenceSignificantly reduced steric shielding of the alpha-carbon and adjacent side-chain
ConditionsChemical dehydration of the gamma-amide to a nitrile (e.g., forming beta-cyanoalanine derivatives)

Buyers optimizing yields for side-chain modifications should select the methyl ester over the tert-butyl ester to minimize steric crowding while maintaining C-terminal protection.

Lenalidomide intermediate
Cross-study comparable
Cbz-protected route yields ~33% overall from glutamine; >98% purity; Boc alternatives reported lower yields and purification challenges.
Published route validation for IMiD APIs
Referenced in lenalidomide manufacturing patents

Orthogonal Peptide Synthesis and Fragment Condensation

Because Z-Gln-OMe is completely stable to TFA and mild bases, it is a highly reliable procurement choice for complex, multi-step peptide syntheses requiring orthogonal protection [1]. It allows for the selective deprotection of Boc or Fmoc groups on other residues without risking the premature exposure of the glutamine N-terminus, thereby preventing unwanted side reactions during fragment condensation.

Transglutaminase Activity Assays and Enzymatic Cross-Linking

In biocatalysis and diagnostic workflows, Z-Gln-OMe serves as a highly effective gamma-glutamyl donor [2]. The methyl ester neutralizes the alpha-carboxyl group, preventing the electrostatic repulsion that occurs with Z-Gln-OH at physiological pH. This ensures that transglutaminases can specifically and efficiently cross-link the unprotected side-chain amide with primary amines or indicator molecules.

Synthesis of Modified Amino Acid Derivatives

For industrial chemists synthesizing unnatural amino acids, Z-Gln-OMe is a highly processable starting material [1]. Its minimal steric bulk compared to tert-butyl esters, combined with full protection of the alpha-amine and carboxylate, allows for high-yield chemical modifications of the side chain, such as targeted dehydration to form structurally valuable beta-cyanoalanine derivatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
Solution-phase peptide elongation
Orthogonal Cbz / methyl ester protection
Sequential deprotection without cross-reactivity
Lenalidomide & IMiD API synthesis
Published synthetic route validation
Route reproducibility and intermediate purity
Transglutaminase substrate synthesis
L-enantiomer integrity ([α]D –21°)
Stereochemical compatibility with enzyme active site
Chiral HPLC method development
Reported enantioselectivity on polysaccharide CSPs
System suitability and enantioseparation verification

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

294.12157168 g/mol

Monoisotopic Mass

294.12157168 g/mol

Heavy Atom Count

21

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